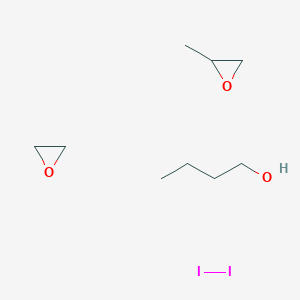
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane is a complex chemical compound known for its diverse applications, particularly in the field of antimicrobial agents. This compound is a polymer formed from oxirane and methyl oxirane, with monobutyl ether and iodine as additional components. It is recognized for its efficacy in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine involves the polymerization of oxirane and methyl oxirane in the presence of monobutyl ether. The reaction typically requires a catalyst to initiate the polymerization process. The conditions for the reaction include controlled temperature and pressure to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The reaction is carried out in large reactors where the monomers are fed continuously, and the polymer is formed and collected. The addition of iodine is done in a controlled manner to ensure the proper incorporation of iodine into the polymer matrix .
Analyse Chemischer Reaktionen
Types of Reactions
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the iodine component, altering the compound’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can result in deiodinated polymers. Substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a polymer matrix for the synthesis of new materials.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving microbial inhibition.
Medicine: Its antimicrobial properties are also exploited in medical applications, including the development of antimicrobial coatings and treatments.
Wirkmechanismus
The mechanism by which oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine exerts its effects involves the interaction of iodine with microbial cells. Iodine is known to disrupt the cell membranes of microbes, leading to cell lysis and death. The polymer matrix helps in the controlled release of iodine, enhancing its antimicrobial efficacy. The molecular targets include microbial cell walls and membranes, and the pathways involved are primarily related to membrane disruption and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane, polymer with oxirane, monobutyl ether: This compound lacks the iodine component and therefore has different antimicrobial properties.
Oxirane, methyl-, polymer with oxirane: Similar in structure but without the monobutyl ether component, affecting its solubility and application range.
Oxirane, polymer with iodine: Contains iodine but lacks the methyl and monobutyl ether components, leading to different chemical and physical properties.
Uniqueness
butan-1-ol; 2-methyloxirane; molecular iodine; oxirane is unique due to its combination of components, which provides a balance of solubility, stability, and antimicrobial efficacy. The presence of iodine enhances its antimicrobial properties, making it more effective than similar compounds without iodine .
Eigenschaften
CAS-Nummer |
132486-02-3 |
|---|---|
Molekularformel |
C9H20I2O3 |
Molekulargewicht |
430.06 g/mol |
IUPAC-Name |
butan-1-ol;2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C4H10O.C3H6O.C2H4O.I2/c1-2-3-4-5;1-3-2-4-3;1-2-3-1;1-2/h5H,2-4H2,1H3;3H,2H2,1H3;1-2H2; |
InChI-Schlüssel |
YWMXCMOIZAGZSV-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C1CO1.II |
Kanonische SMILES |
CCCCO.CC1CO1.C1CO1.II |
Key on ui other cas no. |
68610-00-4 |
Synonyme |
Oxirane, methyl-, polymer with oxirane, monobutyl ether, compd. with iodine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















